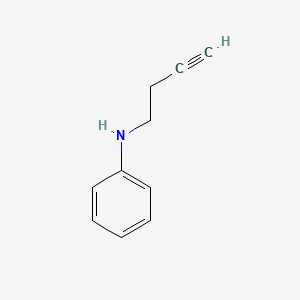![molecular formula C14H14ClNS B13983363 n-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline CAS No. 6632-01-5](/img/structure/B13983363.png)
n-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline is a chemical compound with the molecular formula C14H14ClNS. It is characterized by the presence of a chlorophenyl group attached to a sulfanyl-ethyl chain, which is further connected to an aniline moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline typically involves the reaction of 4-chlorothiophenol with 2-bromoethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion formed from 4-chlorothiophenol attacks the bromoethylamine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to accelerate the process .
化学反応の分析
Types of Reactions
N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
科学的研究の応用
N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
- N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-N,N-diethylamine
- 4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol
- Thiazole derivatives
Uniqueness
N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline is unique due to its specific structural features, such as the presence of a chlorophenyl group and a sulfanyl-ethyl chain. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
特性
CAS番号 |
6632-01-5 |
|---|---|
分子式 |
C14H14ClNS |
分子量 |
263.8 g/mol |
IUPAC名 |
N-[2-(4-chlorophenyl)sulfanylethyl]aniline |
InChI |
InChI=1S/C14H14ClNS/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9,16H,10-11H2 |
InChIキー |
ANSUYONBIVVFTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NCCSC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]-1h-isoindole-1,3(2h)-dione](/img/structure/B13983286.png)

![(s)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13983294.png)



![2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13983327.png)


![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid](/img/structure/B13983343.png)

![7-Aminoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13983369.png)
![Tert-butyl 5-benzyl-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B13983377.png)
